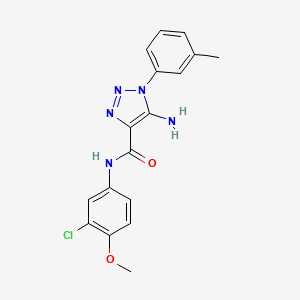![molecular formula C20H25ClN2 B5217458 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride, also known as P7C3, is a synthetic compound that has shown promising results in scientific research applications. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate its potential therapeutic benefits.
作用机制
The exact mechanism of action of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride is not yet fully understood. However, it is believed to work by promoting the survival of new neurons in the brain. This is thought to be due to its ability to activate a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT).
Biochemical and Physiological Effects:
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has also been found to increase the activity of a specific type of brain cell called astrocytes, which play a role in supporting the function of neurons.
实验室实验的优点和局限性
One of the advantages of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride for lab experiments is that it has shown promising results in promoting neurogenesis in animal models. This makes it a potentially useful tool for studying the mechanisms of neurogenesis and developing new treatments for neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride. One area of interest is investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is exploring its anti-depressant effects and potential use in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride and optimize its use in lab experiments.
合成方法
The synthesis method of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride involves the reaction of 9H-carbazole with 1-piperidinepropanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method was first described in a research paper published in the journal Cell in 2010.
科学研究应用
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has shown potential therapeutic benefits in several scientific research applications. It has been found to promote neurogenesis, or the growth of new neurons, in the brain. This is a promising finding for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has also been found to have anti-depressant effects and may be useful in the treatment of depression.
属性
IUPAC Name |
9-(3-piperidin-1-ylpropyl)carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.ClH/c1-6-13-21(14-7-1)15-8-16-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22;/h2-5,9-12H,1,6-8,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQVRKXAVXZVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
methyl]butanamide](/img/structure/B5217395.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5217429.png)



![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)
